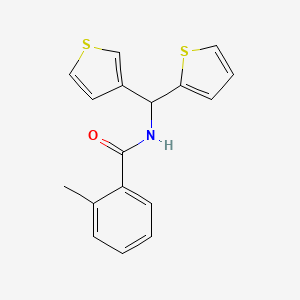

2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS2/c1-12-5-2-3-6-14(12)17(19)18-16(13-8-10-20-11-13)15-7-4-9-21-15/h2-11,16H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPIREIQKMIBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzoic acid with thiophen-2-ylmethanamine and thiophen-3-ylmethanamine under acidic conditions to form the desired benzamide derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

The biological activity of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is primarily attributed to its interactions with specific molecular targets. Research indicates that it may exhibit the following properties:

1. Anticancer Activity:

- Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, it demonstrated an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating significant anticancer potential.

2. Antimicrobial Properties:

- The compound has been evaluated for its antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it could inhibit bacterial growth at concentrations as low as 15 µg/mL.

3. Antiviral Effects:

- Preliminary studies suggest that modifications to the thiophene moieties enhance antiviral activity against viruses like hepatitis C, with observed EC50 values around 12 µM in vitro.

Synthesis Pathways

The synthesis of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves several key steps:

-

Formation of Thiophene Rings:

- The synthesis begins with the preparation of thiophene derivatives through cyclization reactions involving appropriate precursors.

-

Amide Bond Formation:

- The resulting thiophene intermediates are then coupled with a benzoyl chloride derivative under basic conditions to form the desired amide product.

-

Purification:

- After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the final compound.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, demonstrating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In an antimicrobial evaluation, this compound was tested against several bacterial strains. It exhibited significant inhibition against both gram-positive and gram-negative bacteria, making it a candidate for antibiotic development.

Case Study 3: Antiviral Activity Assessment

Research focused on the antiviral properties of the compound revealed promising results against hepatitis C virus. Modifications to the thiophene groups were shown to enhance activity, suggesting avenues for drug design targeting viral infections.

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Benzamide Motifs

N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b)

- Structure: Features a single thiophen-2-yl group attached to the benzamide core, with an aminocyclopropylphenyl substituent.

- Synthesis: Prepared via coupling of 3-(thiophen-2-yl)benzoic acid with 4-(2-aminocyclopropyl)aniline, followed by HCl salt formation .

- Key Data : Melting point 218–220°C; HRMS (ESI) m/z 409.1221 [M+H]+.

3-(2-Sulfanyl-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide (CAS 1193388-03-2)

- Structure : Contains a thiophen-2-ylmethyl group and an imidazole sulfanyl substituent on the benzamide.

- Applications : Used in R&D for exploring sulfur-rich heterocyclic interactions, particularly in protease inhibition studies .

- Comparison : The imidazole sulfanyl group introduces hydrogen-bonding capabilities absent in the target compound, which may alter binding specificity in biological targets .

Mepronil (ISO Name: 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

- Structure : Substituted with a methoxy-isopropyl group instead of thiophenes.

- Applications : Commercial fungicide targeting mitochondrial complex II.

- Comparison : The isopropoxy group enhances hydrophobicity, improving membrane permeability compared to the thiophene-containing analogue, but reduces electronic diversity .

Physicochemical and Spectroscopic Comparisons

Key Observations :

- The absence of melting point data for the target compound highlights a gap in existing literature, necessitating further experimental characterization.

Computational and Crystallographic Insights

- Structural Validation: Tools like SHELXL () and ORTEP () are critical for confirming the stereochemistry of such complex molecules.

- Docking Studies : Analogous compounds in exhibit binding modes where thiophene rings interact with aromatic residues in enzyme active sites. The target compound’s dual thiophenes could mimic these interactions but may require scaffold optimization to avoid steric clashes .

Biological Activity

2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound characterized by a benzamide core with thiophene substitutions. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is , with a molecular weight of 374.54 g/mol. Its structure includes a benzamide moiety linked to thiophene rings, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide have demonstrated activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli ATCC 25922 | 16 µg/mL |

| Compound B | S. aureus ATCC 25923 | 8 µg/mL |

| 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide | S. typhimurium ATCC 14028 | 12 µg/mL |

This suggests that the compound could be effective in combating bacterial infections, particularly those caused by resistant strains.

Anti-inflammatory Activity

Thiophene-based compounds have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. For example, in studies where similar thiophene derivatives were tested, they showed IC50 values as low as 29.2 µM against the 5-lipoxygenase enzyme . The mechanism appears to involve the modulation of inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

The anticancer potential of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has been explored in several studies. It has been observed to induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Kinases : Similar compounds have shown significant inhibition of kinases involved in cell proliferation.

- Gene Expression Modulation : Research indicates that these compounds can downregulate genes associated with tumor growth and survival .

The biological activity of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiophene rings interact with enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Receptor Binding : The compound may bind to various receptors involved in pain and inflammation, producing analgesic effects.

Case Studies

A notable study investigated the effects of thiophene derivatives on inflammation models using THP-1 monocytes. The results indicated a significant reduction in pro-inflammatory cytokines when treated with these compounds . Another study highlighted the compound's potential as an HDAC inhibitor, showing IC50 values as low as 2.9 nM for HDAC1 and HDAC2, suggesting its role in epigenetic regulation .

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions, including:

- Acylation : Reacting substituted thiophene intermediates with benzoyl chloride derivatives under anhydrous conditions (e.g., dry CH₂Cl₂) .

- Purification : Reverse-phase HPLC or column chromatography (silica gel, hexane-EtOAc gradients) to isolate intermediates .

- Characterization :

- Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions. Key peaks include NH (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) in IR .

- Melting Point : Used to assess purity (e.g., 197–199°C for related compounds) .

- Mass Spectrometry : LC-MS and HRMS to verify molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for confirming the structure of thiophene-containing benzamide derivatives?

Answer:

- Multi-Nuclear NMR : ¹H NMR identifies proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm), while ¹³C NMR confirms carbonyl carbons (C=O at ~170 ppm) and aromatic systems .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Answer:

- Cross-Validation : Combine NMR, IR, and HRMS to reconcile discrepancies. For example, overlapping peaks in ¹H NMR may require 2D techniques (COSY, HSQC) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- Alternative Synthesis : Prepare derivatives with modified substituents to isolate spectral contributions (e.g., replacing methyl with tert-butyl groups) .

Q. What strategies optimize reaction yields for N-(thiophenylmethyl)benzamide derivatives under varying conditions?

Answer:

- Reagent Selection : Use anhydrides (e.g., succinic or maleic anhydride) for efficient acylation, with molar ratios adjusted to 1.2:1 (anhydride:amine) to minimize side products .

- Solvent and Temperature : Reflux in CH₂Cl₂ under N₂ improves reactivity, while lower temperatures (0–25°C) may stabilize sensitive intermediates .

- Catalysis : Explore iodine/TBHP systems for oxidative domino reactions, achieving yields >90% in some cases .

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the biological activity of benzamide analogs?

Answer:

- Lipophilicity and Stability : Trifluoromethyl groups enhance metabolic stability and membrane permeability, as seen in related compounds with improved pharmacokinetic profiles .

- Target Binding : Electron-deficient moieties increase affinity for enzymes (e.g., kinases) via dipole interactions or halogen bonding .

- Experimental Validation : Perform SAR studies by synthesizing analogs with varying substituents and testing in vitro (e.g., antibacterial assays) .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

Answer:

- Solvent Reduction : Use microwave-assisted synthesis to shorten reaction times and minimize CH₂Cl₂ usage .

- Catalyst-Free Conditions : Leverage multicomponent reactions (e.g., TBHP-mediated oxidations) to avoid toxic metal catalysts .

- Biodegradable Reagents : Replace traditional anhydrides with bio-based alternatives (e.g., levulinic acid derivatives) .

Q. How can computational tools aid in designing derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Predict binding modes to target proteins (e.g., bacterial enzymes) using AutoDock or Schrödinger .

- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with experimental IC₅₀ values to guide synthesis .

- ADMET Prediction : Use SwissADME to optimize bioavailability and toxicity profiles before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.